3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole
Overview
Description
3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts high stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole typically involves the reaction of 3,5-bis(trifluoromethyl)pyrazole with heptafluorobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)pyrazole: Lacks the heptafluorobutyryl group, making it less reactive in certain chemical reactions.
Heptafluorobutyryl chloride: Used as a reagent in the synthesis of various fluorinated compounds but lacks the pyrazole ring structure.
Uniqueness
3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole is unique due to the combination of the pyrazole ring with multiple fluorine atoms and the heptafluorobutyryl group. This unique structure imparts high stability, reactivity, and specificity in its interactions with molecular targets, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)pyrazol-1-yl]-2,2,3,3,4,4,4-heptafluorobutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF13N2O/c10-5(11,8(18,19)9(20,21)22)4(25)24-3(7(15,16)17)1-2(23-24)6(12,13)14/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCJIQRRIPCXKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HF13N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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